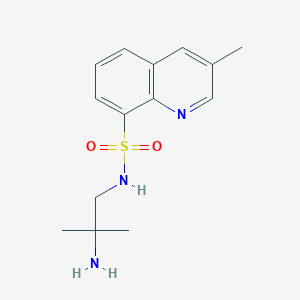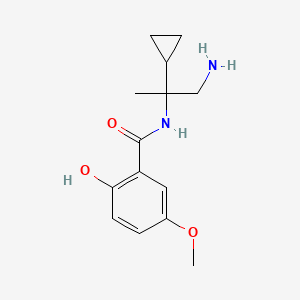
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine, also known as BNP, is a chemical compound that has been widely studied for its potential use in scientific research. BNP is a pyridine derivative that has been shown to have unique properties that make it useful for a variety of applications in the laboratory. In
Mécanisme D'action
The mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have a high affinity for certain metal ions, which may play a role in its biological activity. Further research is needed to fully elucidate the mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine.
Biochemical and Physiological Effects:
Studies have shown that 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has a range of biochemical and physiological effects. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have antioxidant properties, and it has been suggested that it may be useful in the prevention of oxidative stress-related diseases. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has also been shown to have anti-inflammatory properties, and it has been suggested that it may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments is its unique properties, which make it useful for a variety of applications. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine. One area of research is the development of new drugs based on the structure of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine. Another area of research is the development of new methods for the detection and quantification of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine in biological samples. Additionally, further research is needed to fully elucidate the mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine and to understand its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine involves the reaction of 3-bromo-5-nitropyridine-2-amine with 2-ethylbutane-1,2-diamine in the presence of a suitable solvent and under appropriate reaction conditions. The resulting product is then purified to obtain the desired compound. The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been well established and has been reported in several scientific publications.
Applications De Recherche Scientifique
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential therapeutic agent. 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has also been studied for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O2/c1-3-11(13,4-2)7-15-10-9(12)5-8(6-14-10)16(17)18/h5-6H,3-4,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXRDGSTPZKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)
![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)

![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)



![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)


